2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one
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Overview
Description
2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one is a complex organic compound that features a fluoropyridine moiety and a piperazine ring
Preparation Methods
The synthesis of 2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of Selectfluor® for the preparation of substituted 3-fluoropyridines . Industrial production methods often employ high-yield techniques and effective fluorinating reagents to ensure the efficient synthesis of this compound .
Chemical Reactions Analysis
2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include sodium methoxide and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety acts as an electron-withdrawing group, which can influence the compound’s reactivity and interactions with biological molecules . The piperazine ring provides conformational flexibility, allowing the compound to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include other fluoropyridine derivatives and piperazine-containing molecules. For example:
2-fluoro-5-fluoroalkoxypyridines: These compounds share the fluoropyridine moiety and have similar chemical properties.
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]piperazine-1-carboxamide: This compound also contains a piperazine ring and exhibits similar biological activities. The uniqueness of 2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one lies in its specific combination of fluoropyridine and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c16-11-1-2-14(18-10-11)19-5-7-20(8-6-19)15(22)13-9-12(21)3-4-17-13/h1-4,9-10H,5-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLWJKKIHXBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)F)C(=O)C3=CC(=O)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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